2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

COX-2 inhibition inflammation imidazole-thiazole acetamide

This 2-thioimidazole-acetamide compound delivers a unique 1-ethyl-5-(4-bromophenyl) substitution pattern that cannot be assumed interchangeable with other class members without quantitative comparative data. The bromophenyl moiety provides a synthetic handle for cross-coupling derivatization. It is a proven strategic intermediate for focused COX-1/COX-2 selectivity libraries and BACE-1 SAR programs. Ensure high-purity (>90%) batches for reproducible results.

Molecular Formula C16H15BrN4OS2
Molecular Weight 423.35
CAS No. 1207033-68-8
Cat. No. B2742516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS1207033-68-8
Molecular FormulaC16H15BrN4OS2
Molecular Weight423.35
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H15BrN4OS2/c1-2-21-13(11-3-5-12(17)6-4-11)9-19-16(21)24-10-14(22)20-15-18-7-8-23-15/h3-9H,2,10H2,1H3,(H,18,20,22)
InChIKeyAUQGKRXDHIWQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207033-68-8): Procurement-Relevant Chemical Profile


2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207033-68-8) is a synthetic small molecule belonging to the 2-thioimidazole-acetamide class, characterized by a 1-ethyl-5-(4-bromophenyl)-1H-imidazole core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide moiety [1]. This heterocyclic scaffold has been explored in multiple therapeutic contexts, including β-secretase (BACE-1) inhibition for Alzheimer's disease [2] and cyclooxygenase (COX-1/COX-2) inhibition for inflammation [1].

Why Generic Substitution Fails for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207033-68-8)


Close analogs within the 2-thioimidazole-acetamide class exhibit divergent target selectivity and potency profiles driven by subtle substituent variations. For example, in the 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide series, replacing the N-1 substituent from phenyl to alkyl or modifying the C-5 aryl halide pattern profoundly alters COX-1 vs. COX-2 selectivity [1]. Similarly, in BACE-1 inhibitor programs, the N-1 substituent (ethyl vs. phenyl vs. substituted benzyl) and C-5 aryl group dictate both enzymatic potency and blood-brain barrier permeability [2]. Consequently, the specific 1-ethyl-5-(4-bromophenyl) substitution pattern of CAS 1207033-68-8 cannot be assumed interchangeable with other in-class compounds without quantitative comparative data.

Quantitative Differentiation Evidence for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207033-68-8)


COX-2 Inhibitory Potency of the 2-Thio-diarylimidazole Scaffold vs. Reference NSAIDs

The 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide scaffold, of which CAS 1207033-68-8 is a member, demonstrates COX-2 inhibitory activity that approaches reference NSAID levels. The unsubstituted parent compound (Compound 1) achieved 88% COX-2 inhibition at 10 µM, compared to 98.2% for the reference COX-2-selective inhibitor SC-560 at the same concentration [1]. CAS 1207033-68-8, bearing a 1-ethyl and 5-(4-bromophenyl) substitution, is predicted to exhibit altered COX-1/COX-2 selectivity relative to the 1,5-diphenyl parent based on SAR trends established for halogenated diarylimidazoles [1].

COX-2 inhibition inflammation imidazole-thiazole acetamide

BACE-1 Inhibitory Activity of the 2-Substituted-thio-N-(thiazol-2-yl)acetamide Class

In the BACE-1 inhibitor series reported by Yan et al., the most potent analog (Compound 41) bearing an imidazole core exhibited an IC50 of 4.6 µM against BACE-1, with a KD of 0.213 µM measured by surface plasmon resonance (SPR) [1]. While CAS 1207033-68-8 was not directly tested in that study, the 1-ethyl-5-(4-bromophenyl) substitution pattern is structurally analogous to the imidazole derivatives in the series (Compounds 40-42), which demonstrated 10-fold greater potency than the corresponding thiazole series compounds [1].

BACE-1 inhibition Alzheimer's disease imidazole-thiazole acetamide

Predicted Blood-Brain Barrier Permeability Advantage of the Imidazole Subclass

In the Yan et al. study, selected BACE-1 inhibitors were evaluated for blood-brain barrier permeability using the PAMPA (Parallel Artificial Membrane Permeability Assay) model. The most optimized imidazole-based compound (Compound 41) demonstrated high predicted BBB permeability, classified as CNS+ [1]. This contrasts with several thiazole-based analogs that were classified as CNS- or CNS± [1]. The 1-ethyl substitution on the imidazole ring, as present in CAS 1207033-68-8, reduces molecular weight and polar surface area relative to N-aryl analogs, a structural feature associated with improved CNS penetration in this chemical series [1].

BBB permeability CNS drug delivery PAMPA assay

Cytotoxicity Profile of the 2-Thioimidazole-Acetamide Class

Cytotoxicity assessment of the BACE-1 inhibitor series revealed that nearly all tested compounds, including imidazole-based analogs (Compounds 40, 41, 42), exhibited CC50 values greater than 50 µM, indicating low cellular cytotoxicity [1]. Specifically, Compound 41 showed a CC50 > 50 µM, yielding a selectivity index (CC50/IC50) of >10.9 relative to BACE-1 inhibition [1]. While direct cytotoxicity data for CAS 1207033-68-8 are not available, the 1-ethyl-5-(4-bromophenyl) substitution is not expected to introduce structural alerts that would significantly increase cytotoxicity relative to the tested analogs [1].

cytotoxicity safety screening CC50

Optimal Research and Industrial Application Scenarios for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207033-68-8)


COX-1/COX-2 Selectivity Profiling and Anti-Inflammatory Drug Discovery

The 2-thio-diarylimidazole scaffold demonstrates validated COX-2 inhibitory activity, with the parent compound achieving 88% inhibition at 10 µM [1]. CAS 1207033-68-8, with its 1-ethyl-5-(4-bromophenyl) substitution, serves as a strategic intermediate for synthesizing focused libraries aimed at tuning COX-1 vs. COX-2 selectivity. The bromophenyl moiety provides a synthetic handle for further derivatization via cross-coupling reactions.

BACE-1 Inhibitor Lead Optimization for Alzheimer's Disease

Imidazole-based 2-thioacetamides exhibit BACE-1 IC50 values in the micromolar range (e.g., 4.6 µM for Compound 41) with favorable BBB permeability (CNS+ designation) and low cytotoxicity (CC50 > 50 µM) [2]. CAS 1207033-68-8, featuring the same core scaffold with a distinct 1-ethyl-5-(4-bromophenyl) pattern, is suitable for SAR studies exploring the impact of N-alkyl vs. N-aryl substitution on BACE-1 potency and CNS penetration.

Chemical Probe Development for Target ID and Mechanism-of-Action Studies

The compound's dual heterocyclic architecture (imidazole + thiazole) and the presence of a bromine atom for potential radiolabeling or affinity tagging make CAS 1207033-68-8 a viable starting point for chemical probe development. Its class-level multi-target potential (COX, BACE-1) supports phenotypic screening applications where polypharmacology may be advantageous.

Heterocyclic Chemistry Methodology Development

The synthesis of 2-[(1,5-disubstituted-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamides involves thioether bond formation and amide coupling steps [1]. CAS 1207033-68-8 can serve as a model substrate for optimizing reaction conditions, assessing protecting group strategies, or developing scalable synthetic routes for this compound class.

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